molecular formula C11H10N2O3 B1372781 1-(1-Phenylethyl)imidazolidine-2,4,5-trione CAS No. 1094259-04-7

1-(1-Phenylethyl)imidazolidine-2,4,5-trione

Cat. No.: B1372781
CAS No.: 1094259-04-7
M. Wt: 218.21 g/mol
InChI Key: JPMSKOJBIRMXIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Phenylethyl)imidazolidine-2,4,5-trione (CAS 1094259-04-7) is a high-purity chemical compound supplied for research use only. This organic molecule, with the molecular formula C11H10N2O3 and a molecular weight of 218.21 g/mol, belongs to the class of imidazolidine-triones . Compounds featuring the imidazolidine-2,4,5-trione scaffold are of significant interest in medicinal chemistry, particularly as potent inhibitors of cholinergic enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . Research into similar 1,3-substituted imidazolidine-2,4,5-triones has demonstrated that this moiety can act as a stabilized urea isostere, contributing to high inhibitory activity that, in some cases, surpasses standard drugs like rivastigmine . This makes such compounds valuable tools for neuroscientific research and the investigation of new therapeutic approaches for conditions such as Alzheimer's disease . The structural core of this compound also serves as a versatile building block in organic synthesis, enabling further chemical modifications for the development of novel bioactive molecules . This product is presented as a powder and is strictly for professional laboratory research applications. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

1-(1-phenylethyl)imidazolidine-2,4,5-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-7(8-5-3-2-4-6-8)13-10(15)9(14)12-11(13)16/h2-7H,1H3,(H,12,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMSKOJBIRMXIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C(=O)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation via Urea Intermediates and Ninhydrin Cyclization

One well-documented method involves the synthesis of N,N'-disubstituted ureas from primary amines and isocyanates, followed by reaction with ninhydrin to yield the imidazolidine-2,4,5-trione ring system.

  • Step 1: Urea Formation

    Primary amines such as (R)-1-phenylethylamine are reacted with substituted isocyanates in dry tetrahydrofuran (THF) at low temperature (0–5 °C) to form disubstituted ureas.

  • Step 2: Cyclization with Ninhydrin

    The urea intermediate is refluxed with ninhydrin in benzene for approximately 45 minutes. This step forms indeno[1,2-d]imidazolidine-2,8-diones, which are precursors to the desired trione compounds.

  • Step 3: Oxidation

    Treatment with sodium periodate (NaIO4) in aqueous alcoholic solution oxidizes the intermediate to the final N,N'-disubstituted phthalidyl spirohydantoins, which include the imidazolidine-2,4,5-trione core.

This method yields regioselective products, with the nitrogen substituents attached at defined positions, confirmed by NMR diastereotopicity studies.

Preparation Using Potassium Cyanate and Acidic Conditions

Another method involves the reaction of substituted indoline-2,3-diones with potassium cyanate in acetic acid at elevated temperatures (95–100 °C) for about an hour, followed by acid reflux to induce cyclization.

  • Example: 3-Amino-1-(3,4-dichlorobenzyl)-3-ethoxycarbonylindoline-2-one reacted with potassium cyanate forms an intermediate which upon refluxing with 20% hydrochloric acid yields the spiroimidazolidine-2,4,5-trione derivative.

This method is useful for preparing 1'-substituted spiroimidazolidine derivatives but can be adapted for 1-(1-phenylethyl) analogs by using appropriate amine precursors.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to enhance reaction rates and yields in the preparation of imidazolidine-2,4-diones and related compounds.

  • A mixture of suitable urea intermediates and other reactants is heated under microwave irradiation (e.g., 140 °C, 200 W) under nitrogen atmosphere for 1–2 hours.
  • This method has been shown to produce high yields (90–98%) of imidazolidine derivatives including 1-(1-phenylethyl)imidazolidine-2,4-dione analogs.
  • Subsequent treatment with reagents like dimethylformamide dimethyl acetal (DMFDMA) can further derivatize the products.

Synthesis from Amines and Isocyanates

The initial step in many synthetic routes involves the reaction of (R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethanamine or other substituted amines with isocyanates to form disubstituted ureas, which are then elaborated into imidazolidine-2,4,5-triones.

Comparative Data Table of Preparation Methods

Method Key Reactants Conditions Yield (%) Notes
Urea formation + Ninhydrin cyclization + Oxidation Primary amine + isocyanate + ninhydrin + NaIO4 THF (0–5 °C), reflux in benzene, aqueous alcohol oxidation 85–95 Regioselective, well-characterized products
Potassium cyanate reaction + Acid reflux Indoline-2,3-dione derivative + KOCN + HCl Acetic acid 95–100 °C, reflux with 20% HCl Moderate Suitable for spiro derivatives, requires purification
Microwave-assisted synthesis Urea intermediates + DMFDMA Microwave irradiation 140 °C, N2 atmosphere 90–98 Rapid, high yield, scalable
Amine + Isocyanate direct urea synthesis (R)-1-phenylethylamine + isocyanate Dry THF, low temperature High Initial step for many synthetic routes

Research Findings and Analytical Data

  • Structural Confirmation: The regioselectivity and substitution pattern have been confirmed by detailed NMR studies, including diastereotopic proton analysis adjacent to nitrogen atoms.
  • Physical Properties: Melting points and optical rotations have been reported, e.g., melting points around 148–150 °C for certain substituted spiroimidazolidine derivatives.
  • Spectroscopic Data: IR spectra show characteristic carbonyl stretching bands near 1700 cm⁻¹, confirming the trione structure. $$ ^1H $$ NMR data support the substitution pattern and ring formation.
  • Yield and Purity: Purification is typically achieved by recrystallization or silica gel chromatography, with yields ranging from moderate to high depending on the method and substrates used.

Scientific Research Applications

Scientific Research Applications

1-(1-Phenylethyl)imidazolidine-2,4,5-trione has several notable applications:

Medicinal Chemistry

  • Anticancer Research: The compound is being investigated for its potential as an anticancer agent. Its derivatives have shown promise in inhibiting the growth of various cancer cell lines through mechanisms such as enzyme inhibition and receptor antagonism .
  • Antiviral and Antimicrobial Properties: The structural features of this compound suggest it may interact with viral proteins or bacterial enzymes, making it a candidate for developing antiviral and antimicrobial drugs .

Biological Studies

  • Enzyme Inhibition: Research indicates that this compound may act as an inhibitor of specific enzymes involved in disease processes. For example, it could inhibit cyclooxygenase (COX) enzymes relevant to inflammatory responses .
  • Receptor Binding Studies: Its ability to bind to various receptors can modulate their activity, impacting cellular signaling pathways associated with diseases such as cancer and inflammation .

Chemical Synthesis

The compound serves as an intermediate in synthesizing more complex organic molecules. It can participate in various chemical reactions including nucleophilic substitutions and reductions, contributing to the development of new materials and pharmaceuticals .

Comparative Analysis of Applications

Application Area Details
Medicinal ChemistryPotential anticancer and antiviral agent; enzyme inhibitor
Biological StudiesInteraction with biological macromolecules; receptor binding
Chemical SynthesisIntermediate for complex organic synthesis; versatile reactivity

Anticancer Activity

A study evaluated the cytotoxic effects of several imidazolidine derivatives against breast cancer cell lines. Results indicated that compounds with similar structural motifs exhibited significant anti-cancer activity, suggesting that this compound could be similarly effective .

Anti-inflammatory Properties

Research on related compounds demonstrated their ability to inhibit nitric oxide production in macrophages. This implicates potential anti-inflammatory effects through the inhibition of inducible nitric oxide synthase (iNOS) and COX-2 expression .

Mechanism of Action

The mechanism of action of 1-(1-Phenylethyl)imidazolidine-2,4,5-trione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Cholinesterase Inhibition

  • Potency : Compound 3d is the most potent BChE inhibitor in its class (IC₅₀ = 1.66 μmol/L), outperforming standards like galanthamine . Para-substituted aryl groups (e.g., 4-isopropylphenyl) enhance activity by optimizing electron distribution and steric fit within the enzyme active site .
  • Selectivity : Fluorobenzo-thiazole substituents (e.g., in 3e ) improve AChE inhibition (IC₅₀ = 13.8 μmol/L) but reduce BChE specificity, highlighting substituent-dependent selectivity .

TDP1 Inhibition

Adamantane-containing derivatives (e.g., 8a–b , 9a–b ) exhibit TDP1 inhibition, a target in anticancer therapy. These compounds, synthesized from resin acids and adamantane ureas , demonstrate how bulky substituents (e.g., decahydrophenanthrenyl groups) modulate solubility and target engagement.

Antimycobacterial Activity

Urea-based trione analogs (e.g., cyclopropyl derivative 2m ) show alkyl chain length-dependent antimycobacterial activity, suggesting that lipophilicity and substituent flexibility influence membrane penetration .

Data Tables

Table 1. Key Properties of Selected Imidazolidine-2,4,5-trione Derivatives

Compound ID Substituents log K(ow) IC₅₀ (μmol/L) Target Enzyme Melting Point (°C)
3d 4-isopropylphenyl, 6-fluorobenzo[d]thiazol-2-yl ~3.5* 1.66 (BChE) BChE 165–166
3e 4-chlorophenyl, 6-fluorobenzo[d]thiazol-2-yl ~3.2* 13.8 (AChE) AChE 161–162
8a Adamantyl, decahydrophenanthrenyl N/A N/A TDP1 144.6
2m Cyclopropyl N/A Antimycobacterial Mycobacteria N/A
1-(1-Phenylethyl) Phenylethyl ~2.8† Not reported N/A N/A

*Estimated from substituent contributions ; †Predicted based on aromatic vs. alkyl substituents.

Structure-Activity Relationships (SARs)

  • Electron Properties : Electron-withdrawing groups (e.g., fluoro, chloro) on aryl rings enhance AChE/BChE inhibition by polarizing the trione core .
  • Branched Substituents : Isopropyl or adamantane groups improve enzyme binding via hydrophobic interactions .
  • Positional Effects : Para-substituted aryl groups optimize steric alignment with cholinesterase active sites, while ortho-substituents may hinder binding .

Notes

  • Synthesis : Scalable routes involve ureas and oxalyl chloride, yielding triones in 62–84% purity .

Biological Activity

1-(1-Phenylethyl)imidazolidine-2,4,5-trione, a compound belonging to the imidazolidine family, has garnered attention due to its diverse biological activities. This article explores its mechanism of action, biological effects, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by its imidazolidine core structure, which is substituted with a phenylethyl group. The presence of the trione functional group significantly influences its chemical reactivity and biological properties.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Notably, it has been identified as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in various physiological processes including inflammation and pain response.

Inhibition Potency

Research indicates that the compound exhibits a range of inhibitory potencies against sEH from 8.4 μM to 0.4 nM, showcasing its potential as a therapeutic agent for conditions such as renal and cardiovascular diseases . The molecular docking studies suggest that the compound forms significant interactions with the active site of sEH, contributing to its inhibitory effects.

Biological Activities

This compound demonstrates several notable biological activities:

  • Anti-inflammatory Effects : By inhibiting sEH, the compound may reduce the conversion of epoxyeicosatrienoic acids to diols, thereby modulating inflammatory responses .
  • Neuroprotective Potential : The inhibition of sEH is also linked to neuroprotection in various neurological disorders .
  • Cholinesterase Inhibition : Some studies suggest that derivatives of imidazolidine-2,4,5-triones can inhibit butyrylcholinesterase, indicating potential applications in treating Alzheimer's disease .

Research Findings and Case Studies

Numerous studies have been conducted to evaluate the efficacy and safety of this compound:

StudyFindings
Inhibition Study A series of synthesized imidazolidine-2,4,5-triones were tested for their potency against sEH. Compound 1c showed comparable activity to urea-based inhibitors while others exhibited reduced potency .
Solubility Assessment Modifications in the chemical structure improved water solubility compared to traditional urea inhibitors, facilitating easier formulation for therapeutic use .
Cholinesterase Activity Certain derivatives demonstrated superior inhibition of butyrylcholinesterase compared to standard inhibitors .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it can be compared with other related compounds:

CompoundStructureInhibition Potency (sEH)Solubility
Urea-based InhibitorsStandard urea structureHigher potency (0.4 nM - 8.4 μM)Lower solubility
Imidazolidine DerivativesVariants with different substituentsVaries widely (up to 6,000-fold less active than ureas)Improved solubility

Q & A

Q. How should researchers address conflicting results in thermal stability studies (e.g., TGA vs. DSC data)?

  • Methodological Answer: Reconcile discrepancies by analyzing sample preparation: TGA measures mass loss under controlled heating (10°C/min in N₂), while DSC detects phase transitions. Ensure uniform sample crystallinity via powder X-ray diffraction (PXRD) . Apply Kissinger method to DSC data to calculate activation energy and compare with TGA decomposition kinetics .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(1-Phenylethyl)imidazolidine-2,4,5-trione

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